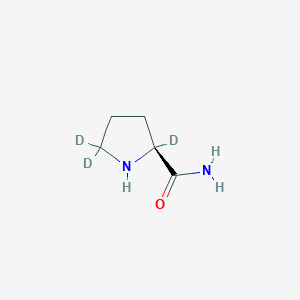

L-Prolinamide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H10N2O |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

(2S)-2,5,5-trideuteriopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1/i3D2,4D |

InChI Key |

VLJNHYLEOZPXFW-KIZNEYSQSA-N |

Isomeric SMILES |

[2H][C@]1(CCC(N1)([2H])[2H])C(=O)N |

Canonical SMILES |

C1CC(NC1)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of L-Prolinamide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of L-Prolinamide-d3, a deuterated isotopologue of L-Prolinamide. The synthesis is conceptually approached as a two-stage process: the preparation of the deuterated precursor, L-Proline-d3, followed by its amidation to yield the final product. This guide provides a logical workflow based on established chemical principles, combining known methods for the deuteration of L-proline and the amidation of the non-deuterated analogue.

Synthetic Strategy Overview

Stage 1: Synthesis of L-Proline-d3

The preparation of L-Proline-d3, specifically L-Proline-2,5,5-d3, is a crucial first step. Commercially, L-Proline-d3 is available and is often used as an internal standard for quantification of L-proline by GC- or LC-MS.[1] For laboratory synthesis, a common method involves the catalytic deuteration of a suitable precursor. One such method is the catalytic deuteration of protected 3,4-dehydro-L-proline.[2]

Stage 2: Amidation of L-Proline-d3 to this compound

With L-Proline-d3 in hand, the subsequent step is its conversion to this compound. This is achieved through an amidation reaction. Several methods have been reported for the amidation of non-deuterated L-Proline, and these can be adapted for the deuterated analogue. A prevalent and effective method involves the activation of the carboxylic acid group of L-Proline followed by reaction with ammonia (ammonolysis). Activation can be achieved using reagents such as triphosgene, diphosgene, or phosgene to form an intermediate like L-proline carbamyl chloride or L-proline-N-carboxy-anhydride (NCA).[3][4][5]

A logical workflow for the synthesis is presented below:

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of non-deuterated L-Prolinamide and provide a detailed methodology for the synthesis of this compound.

Stage 1: Synthesis of L-Proline-d3 (Illustrative Protocol)

While L-Proline-d3 is commercially available, a synthetic route starting from a protected dehydroproline derivative is described in the literature. This process typically involves catalytic deuteration using a deuterium source like D2 gas and a suitable catalyst, followed by deprotection to yield L-Proline-d3. For the purpose of this guide, it is assumed that L-Proline-d3 is either procured from a commercial supplier or synthesized according to established literature procedures.

Stage 2: Synthesis of this compound from L-Proline-d3

This protocol is adapted from a patented method for the synthesis of L-Prolinamide.

Step 2.2.1: Formation of L-Proline-d3-N-carboxy-anhydride (NCA)

-

In a dry 500 mL three-necked flask under a nitrogen atmosphere, add 250 mL of dry tetrahydrofuran (THF).

-

At 20-25 °C, add L-Proline-d3 (assuming a starting amount of 0.13 mol, adjust based on the actual molecular weight of the deuterated compound) and triphosgene (13.5 g, 0.046 mol) to obtain a suspension.

-

With stirring, slowly heat the suspension to 30-40 °C and maintain this temperature for 70 minutes.

-

Continue stirring at a constant temperature for an additional 30 minutes until the reaction solution becomes transparent, indicating the formation of L-proline-d3 carbamoyl chloride.

-

Concentrate the solution under reduced pressure at 10-20 °C for 30 minutes to remove the generated HCl gas.

-

Cool the reaction solution to 0 °C and add dry triethylamine (15.5 g, 0.15 mol) dropwise over 30 minutes.

-

Continue stirring the reaction mixture at 0-5 °C for 30 minutes to facilitate the formation of L-Proline-d3-NCA.

Step 2.2.2: Ammonolysis of L-Proline-d3-NCA

-

The solution containing L-Proline-d3-NCA is then subjected to ammonolysis.

-

This can be achieved by reacting the NCA intermediate with an ammonia solution (e.g., ammonia in ether, dichloromethane, or aqueous ammonia) at a controlled temperature, typically between -20 °C and 40 °C, for 0.5 to 2 hours with stirring.

-

Upon completion of the reaction, the this compound is isolated.

Step 2.2.3: Purification of this compound

Purification of the crude this compound can be performed by recrystallization. A general procedure involves:

-

Dissolving the crude product in a suitable alcohol (e.g., isopropanol) with heating.

-

Treating with an adsorbent like activated carbon, if necessary, followed by hot filtration.

-

Adding an anti-solvent (e.g., ethyl acetate or n-heptane) to the filtrate to induce crystallization upon cooling.

-

The resulting crystals are then filtered, washed, and dried under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound, based on reported data for the non-deuterated analogue and the isotopic purity of commercially available L-Proline-d3.

Table 1: Reactant Quantities for this compound Synthesis (based on 0.13 mol scale)

| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |

| L-Proline-d3 | ~118.16 | ~15.4 | 0.13 |

| Triphosgene | 296.75 | 13.5 | 0.046 |

| Triethylamine | 101.19 | 15.5 | 0.15 |

Table 2: Expected Yield and Purity of this compound

| Parameter | Expected Value | Reference |

| Yield | >75% | |

| Purity (HPLC) | >99% | |

| Isotopic Purity | ≥98% (d3) | Inferred from L-Proline-d3 starting material |

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102432616B - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]

- 4. CN102432616A - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]

- 5. Method for preparing L-prolinamide and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on the Physicochemical Properties of Deuterated Prolinamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated prolinamides. The strategic incorporation of deuterium in place of hydrogen at specific molecular positions can significantly alter the metabolic fate and physical characteristics of these compounds. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows to support researchers and drug development professionals in this field.

The Impact of Deuteration on Physicochemical Properties

Deuteration, the substitution of hydrogen (¹H) with its stable isotope deuterium (²H or D), is a strategic tool in medicinal chemistry to enhance the pharmacokinetic and physicochemical properties of drug candidates. The foundational principle is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, leads to a slower rate of bond cleavage in metabolic reactions. This can result in improved metabolic stability, increased systemic exposure, and a more favorable safety profile.

Beyond metabolic stability, deuteration can also subtly influence a molecule's physicochemical properties, such as its solubility, lipophilicity (LogP), acidity (pKa), and melting point. Understanding these changes is crucial for optimizing drug formulation and predicting in vivo performance.

Quantitative Data on Deuterated Prolinamides and Analogs

While comprehensive physicochemical data for a range of deuterated prolinamides is not extensively available in the public domain, studies on closely related deuterated compounds illustrate the potential benefits. The following tables summarize key findings from the literature.

Table 1: Metabolic Stability and Bioavailability of a Deuterated Proline-Amide-Urea Analog

This table presents data from a study on a deuterated proline-amide-urea aminothiazole series, demonstrating the impact of deuteration on metabolic stability and oral bioavailability.[1]

| Compound | In Vitro Metabolic Stability (t½, min) | In Vivo Metabolic Stability (t½, min) | Oral Bioavailability (%) |

| Non-deuterated Analog | 30 | 60 | 25 |

| Deuterated (d9-tert-butyl) Analog | 60 | 120 | 50 |

Table 2: Illustrative Physicochemical Properties of a Deuterated Aromatic Acid (Flurbiprofen vs. Flurbiprofen-d8)

This table, based on a study of the non-steroidal anti-inflammatory drug flurbiprofen, illustrates the potential effects of deuteration on various physicochemical parameters. While not a prolinamide, it provides a valuable reference for the types of changes that may be observed.

| Property | Flurbiprofen | Flurbiprofen-d8 |

| Melting Point (°C) | 115.1 | 110.5 |

| Solubility in water (mg/L) | 10.2 | 20.4 |

| Solubility in HCl solution, pH 1.2 (mg/L) | 2.3 | 5.1 |

| LogD at pH 7.4 | 1.35 | 1.28 |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination of the physicochemical properties of deuterated prolinamides.

Kinetic Solubility Assay

This protocol outlines a high-throughput method for determining the kinetic solubility of a compound.

1. Purpose: To rapidly assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.

2. Materials and Equipment:

-

Test compound in DMSO stock solution (e.g., 10 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer or UV spectrophotometer with plate reader capability

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Incubator

3. Procedure:

-

Compound Addition: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentration.

-

Mixing and Incubation: Seal the plate and shake for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

-

Measurement (Nephelometry): Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles.

-

Measurement (UV Spectrophotometry): Alternatively, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax.

-

Data Analysis: Compare the measurements to a calibration curve prepared from known concentrations of the compound to determine the solubility.

LogP Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the partition coefficient (LogP) of a compound between octanol and water.

1. Purpose: To measure the lipophilicity of a compound.

2. Materials and Equipment:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer and/or shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

3. Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them vigorously for 24 hours and then allowing them to separate.

-

Compound Addition: Dissolve a known amount of the test compound in either the aqueous or octanol phase.

-

Partitioning: Add a known volume of the other phase to the vial. The ratio of the volumes can be adjusted based on the expected LogP.

-

Equilibration: Cap the vials and shake them for a sufficient time (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

1. Purpose: To measure the pKa of ionizable functional groups in a molecule.

2. Materials and Equipment:

-

Test compound

-

Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

-

Potentiometer with a pH electrode

-

Burette

-

Stir plate and stir bar

-

Beaker or titration vessel

3. Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration Setup: Place the solution in the titration vessel, add a stir bar, and immerse the pH electrode.

-

Titration: Add the titrant in small, precise increments using the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point(s) on the curve.

Melting Point Determination

This protocol describes the determination of the melting point of a solid compound.

1. Purpose: To determine the temperature range over which a solid compound melts.

2. Materials and Equipment:

-

Test compound (dry and finely powdered)

-

Capillary tubes

-

Melting point apparatus

3. Procedure:

-

Sample Preparation: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample at a controlled rate. A faster rate can be used for an initial approximate determination, followed by a slower rate (1-2°C per minute) for a more accurate measurement.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Visualizations

Proline Metabolism Pathway

The metabolic fate of prolinamides is closely linked to the metabolism of proline itself. The following diagram illustrates the key steps in proline biosynthesis and catabolism.

References

L-Prolinamide-d3 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to L-Prolinamide-d3. The content is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards in quantitative analyses.

Introduction

This compound is the deuterated form of L-Prolinamide, a derivative of the amino acid L-proline.[1][2] Stable isotope-labeled compounds, such as this compound, are crucial tools in analytical chemistry, particularly in mass spectrometry-based quantification assays. The incorporation of deuterium atoms results in a compound with a higher molecular weight than its endogenous counterpart, allowing for its use as an internal standard to improve the accuracy and precision of analytical measurements.[3] Deuteration can also potentially influence the pharmacokinetic and metabolic profiles of drug molecules.[1]

Chemical Structure and Properties

This compound is structurally identical to L-Prolinamide, with the exception of three deuterium atoms replacing three hydrogen atoms. The IUPAC name for L-Prolinamide is (2S)-pyrrolidine-2-carboxamide.[4] The positions of deuteration are typically on the pyrrolidine ring at positions 2, 5, and 5.

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: Chemical structure of L-Prolinamide-2,5,5-d3.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-deuterated form, L-Prolinamide, is presented in the table below for easy comparison.

| Property | This compound | L-Prolinamide | Reference(s) |

| Molecular Formula | C₅H₇D₃N₂O | C₅H₁₀N₂O | |

| Molecular Weight | ~117.17 g/mol | 114.15 g/mol | |

| CAS Number | 1276197-55-7 | 7531-52-4 | |

| Appearance | White crystalline powder | White to Orange to Green powder to crystal | |

| Melting Point | Not explicitly stated | 98.0 to 102.0 °C | |

| Solubility | Not explicitly stated | Soluble in Methanol. DMSO: 200 mg/mL | |

| Storage | Room temperature in continental US; may vary elsewhere. Recommended in a cool and dark place, <15°C. | Powder, -20°C, 3 years. 4°C, 2 years. In solvent, -80°C, 6 months; -20°C, 1 month. | |

| Purity | ≥99% deuterated forms (d1-d3) | >97.0%(T) |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of L-Prolinamide are crucial for its application in research and development.

Synthesis of L-Prolinamide

L-Prolinamide can be synthesized from N-Acetyl-L-prolinamide. The following protocol is a representative example of its synthesis.

Materials:

-

1-acetyl-2-pyrrolidinecarboxamide

-

2N HCl

Procedure:

-

Add 44.41 g of 1-acetyl-2-pyrrolidinecarboxamide to 160 mL of 2N HCl.

-

Heat the mixture to 103 °C to achieve reflux.

-

Maintain the reaction at a gentle reflux for 2 hours.

-

After the reaction is complete, concentrate the mixture to a small volume until crystallization occurs.

-

Adjust the pH of the solution to 8.

-

Filter the resulting solid and dry it to obtain L-prolinamide.

This method has been reported to yield 31.05 g of L-prolinamide (95.3% yield) with a purity of 99.1% as determined by HPLC.

A logical workflow for this synthesis process is illustrated in the following diagram:

Caption: Workflow for the synthesis of L-Prolinamide.

Analytical Method: Chiral Separation by HPLC

A highly sensitive and accurate method has been developed for determining the enantiomeric purity of L-prolinamide hydrochloride using reverse-phase high-performance liquid chromatography (RP-HPLC). This is crucial as the presence of the D-enantiomer can be an undesired impurity.

Derivatization: The method involves pre-column derivatization of DL-prolinamide with Marfey's reagent to form diastereomers, which can then be separated by a chiral stationary phase.

Chromatographic Conditions:

-

Column: Hypersil BDS C18 (4.6 x 250mm, 5.0µm)

-

Detection Wavelength: 210 to 230nm

-

Mobile Phase: Gradient elution with 0.1% phosphoric acid in water and acetonitrile

-

Flow Rate: 0.8 to 1.2 mL/min

-

Column Temperature: 25-35 °C

-

Injection Volume: 8.0-12.0 µL

Performance: This method has demonstrated excellent separation of the two enantiomers, with a resolution of over 3 and a tailing factor of less than 1.5. The limit of detection (LOD) and limit of quantification (LOQ) for the D-prolinamide derivative were found to be 0.0011 mg/mL and 0.0022 mg/mL, respectively.

The logical flow of this analytical procedure is visualized below:

Caption: Workflow for chiral HPLC analysis of L-Prolinamide.

Applications

The primary application of this compound is as an internal standard for the quantification of L-prolinamide or related compounds in various biological matrices by mass spectrometry (e.g., GC-MS or LC-MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantitative results.

L-Prolinamide itself is an important intermediate in the synthesis of peptides and chiral drugs. It also serves as a chiral ligand in asymmetric catalytic synthesis reactions.

Conclusion

This compound is an essential tool for researchers and scientists engaged in quantitative bioanalysis. Its well-defined chemical properties and the availability of robust analytical methods for its non-deuterated counterpart, L-Prolinamide, facilitate its effective use as an internal standard. This guide provides a foundational understanding of its structure, properties, and relevant experimental protocols to support its application in drug development and other scientific research.

References

An In-depth Technical Guide to the Isotopic Labeling of L-Prolinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isotopic labeling of L-Prolinamide, a crucial building block in pharmaceutical synthesis and a versatile organocatalyst. The guide details the synthesis of isotopically labeled L-proline precursors and their subsequent conversion to L-Prolinamide, focusing on deuterium, carbon-13, and nitrogen-15 labeling. It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key workflows and pathways to facilitate understanding.

Introduction to Isotopic Labeling and L-Prolinamide

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules, elucidate reaction mechanisms, and quantify endogenous compounds in complex biological matrices.[1] By replacing specific atoms with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can track molecules without altering their chemical properties.[1] L-Prolinamide, the amide derivative of L-proline, is a key chiral intermediate in the synthesis of various pharmaceuticals.[2] Its isotopically labeled forms are invaluable tools in drug development, particularly for absorption, distribution, metabolism, and excretion (ADME) studies, and as internal standards for quantitative bioanalysis.

Synthesis of Isotopically Labeled L-Proline Precursors

The synthesis of isotopically labeled L-Prolinamide begins with the preparation of the corresponding labeled L-proline. The most common strategies involve the use of isotopically enriched starting materials.

Carbon-13 and Nitrogen-15 Labeling

A robust method for preparing (3,4-¹³C₂) L-proline and (¹⁵N) L-proline starts from correspondingly labeled L-glutamic acids.[3] This synthetic route involves the cyclization of L-glutamic acid to L-5-oxoproline (pyroglutamic acid), followed by a selective reduction of the 5-amide function.

Key steps in this pathway include:

-

Cyclization: L-glutamic acid is converted to L-5-oxoproline.

-

Thionation: The amide in L-5-oxoproline is converted to a thioamide.

-

Reduction: The thioamide is selectively reduced to the amine using a reducing agent like tributyltin hydride.

This method is advantageous as it can be performed on a gram scale with high yields and preserves the stereochemistry at the α-carbon.

Deuterium Labeling

Deuterium-labeled L-proline can be synthesized through various methods, including the catalytic deuteration of unsaturated precursors. One approach involves the preparation of a 3,4-dideuterated L-pyroglutamic acid derivative from protected 3,4-dehydro-L-proline, which can then be converted to the desired labeled L-proline.

Conversion of Isotopically Labeled L-Proline to L-Prolinamide

Once the isotopically labeled L-proline is synthesized, the next crucial step is its conversion to L-Prolinamide. This amidation reaction must be efficient and, critically, must not lead to racemization, which would compromise the chiral integrity of the final product. Two primary methods are presented here: a biocatalytic approach and a chemical synthesis route.

Biocatalytic Amidation (Recommended)

A highly efficient and stereoselective method for the amidation of L-proline utilizes an immobilized enzyme, such as a variant of Candida antarctica lipase B (CalB). This biocatalytic approach offers several advantages over traditional chemical methods, including high conversion rates, excellent optical purity of the product (ee >99%), and milder reaction conditions, which minimize the risk of racemization.

Experimental Protocol: Biocatalytic Amidation of Isotopically Labeled L-Proline

-

Reaction Setup: In a suitable reaction vessel, dissolve the isotopically labeled L-proline in an organic solvent such as 2-methyl-2-butanol.

-

Ammonia Source: Add a source of ammonia to the reaction mixture. This can be in the form of ammonia gas or a solution of ammonia in an organic solvent.

-

Enzyme Addition: Introduce the immobilized CalB variant to the mixture.

-

Reaction Conditions: Heat the reaction mixture with stirring. Optimal conditions are typically around 70°C.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as HPLC, to determine the conversion of L-proline to L-Prolinamide.

-

Work-up and Purification: Upon completion, filter off the immobilized enzyme. The solvent is then removed under reduced pressure to yield the crude isotopically labeled L-Prolinamide. Further purification can be achieved by recrystallization. A patent describes a method involving dissolving the crude product in an alcohol, treating with an adsorbent, and then inducing crystallization by adding an anti-solvent.

Chemical Synthesis via Acid Activation

A common chemical route for the synthesis of amides from carboxylic acids involves the activation of the carboxyl group. For the conversion of L-proline to L-Prolinamide, this can be achieved using reagents like triphosgene or thionyl chloride, followed by ammonolysis.

Experimental Protocol: Chemical Amidation of Isotopically Labeled L-Proline

-

Activation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), suspend the isotopically labeled L-proline in a dry, non-protic solvent (e.g., anhydrous THF or chloroform). Add the activating agent (e.g., triphosgene) and stir the mixture. The reaction may require gentle heating. This step forms an activated intermediate, such as L-proline-N-carboxy-anhydride (NCA).

-

Ammonolysis: In a separate vessel, prepare a solution of ammonia in a suitable solvent (e.g., THF or dichloromethane). Cool the solution of the activated L-proline intermediate and slowly add the ammonia solution.

-

Reaction and Work-up: Allow the reaction to proceed to completion. The progress can be monitored by HPLC. After the reaction is complete, the solvent is removed under reduced pressure to yield the crude isotopically labeled L-Prolinamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to obtain the final product with high purity.

Quantitative Data

The following tables summarize typical yields and isotopic enrichment levels for the synthesis of labeled L-proline precursors and the conversion to L-Prolinamide.

Table 1: Synthesis of Isotopically Labeled L-Proline

| Labeled L-Proline | Starting Material | Isotopic Purity of Starting Material | Overall Yield | Reference |

| (3,4-¹³C₂) L-proline | (3,4-¹³C₂) L-glutamic acid | >99% | High (gram scale) | |

| (¹⁵N) L-proline | (¹⁵N) L-glutamic acid | >99% | High (gram scale) | |

| Deuterated L-proline | Protected 3,4-dehydro-L-proline | N/A | Good |

Table 2: Amidation of L-Proline to L-Prolinamide

| Method | Substrate Concentration | Conversion | Optical Purity (ee) | Reference |

| Biocatalytic (immobilized CalB variant) | 145 mM | 80% | >99% | |

| Chemical (Triphosgene/Ammonolysis) | N/A | 94.6% (crude) | Not Reported |

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic workflows described in this guide.

References

Stability and Storage of L-Prolinamide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of L-Prolinamide-d3, a deuterated derivative of L-Prolinamide. Understanding the stability profile of this compound is critical for its effective use in research and pharmaceutical development, ensuring the integrity of experimental data and the quality of drug products. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Storage Recommendations

Proper storage is paramount to maintain the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions based on supplier data sheets and general laboratory practices for analogous compounds.

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |

| 4°C | Up to 2 years | For short-term storage, ensure the container is desiccated. | |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent. |

| -20°C | Up to 1 month | Prone to faster degradation compared to -80°C. |

Potential Degradation Pathways

This compound, like its non-deuterated counterpart, is susceptible to degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation products and elucidate degradation pathways. The primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and thermal degradation.

| Degradation Pathway | Description | Potential Degradation Products |

| Hydrolysis | The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid. This is a common degradation pathway for amino acid amides. | L-Proline-d3, Ammonia |

| Oxidation | Exposure to oxidizing agents can lead to the formation of various oxidation products. The secondary amine in the pyrrolidine ring is a potential site for oxidation. | Hydroxylated derivatives, Ring-opened products |

| Thermal Degradation | At elevated temperatures, amino acid amides can undergo deamination (loss of the amide group) and decarboxylation (loss of the carboxyl group, though less likely for the amide). | Pyrrolidine, various decomposition fragments |

| Photodegradation | Exposure to light, particularly UV radiation, can induce degradation. The extent and nature of photodegradation will depend on the wavelength and intensity of the light source. | Various photoproducts; specific pathways are not well-documented for this compound. |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves subjecting the compound to a series of stress conditions (forced degradation) and analyzing the resulting samples using a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.

Workflow for Forced Degradation Study:

Caption: Workflow of a forced degradation study for this compound.

Detailed Methodologies:

-

Acid Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a 3% hydrogen peroxide solution.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw aliquots and dilute with the mobile phase.

-

-

Thermal Degradation:

-

For solid-state studies, place the powdered this compound in a controlled temperature oven at 80°C for 7 days.

-

For solution studies, prepare a solution in a suitable solvent (e.g., water) and heat at 80°C for 24 hours.

-

At specified time points, prepare samples for analysis by dissolving the solid or diluting the solution.

-

-

Photostability Testing:

-

Expose the solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the light-exposed and control samples.

-

Stability-Indicating HPLC-UV/MS Method

A validated stability-indicating method is crucial to separate and quantify this compound from its potential degradation products. The following is a representative HPLC method that can be optimized and validated for this purpose.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm and Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Metabolic Pathway of Proline

L-Prolinamide is a derivative of the amino acid L-proline. Understanding the metabolic fate of proline is relevant for researchers working on its biological applications. The following diagram illustrates the central metabolic pathway of proline.

Caption: Metabolic pathway of L-proline degradation.

Conclusion

The stability and proper storage of this compound are critical for its intended use in research and development. This guide provides a framework for handling and assessing the stability of this isotopically labeled compound. Researchers should adhere to the recommended storage conditions to minimize degradation. Furthermore, conducting forced degradation studies and employing a validated stability-indicating analytical method are essential steps to ensure the quality and reliability of data generated using this compound. The information presented herein, including the potential degradation pathways and metabolic context, serves as a valuable resource for scientists and professionals in the pharmaceutical field.

L-Prolinamide-d3 CAS number and identification

An In-depth Technical Guide to L-Prolinamide-d3

This technical guide provides a comprehensive overview of this compound, a deuterated derivative of L-Prolinamide. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds as internal standards for quantitative analysis. This document covers the compound's identification, key physicochemical properties, synthesis, and detailed experimental protocols for its application.

Compound Identification and Properties

This compound is the deuterium-labeled form of L-Prolinamide, which is a derivative of the amino acid L-proline.[1] The incorporation of deuterium atoms results in a higher molecular weight compared to the natural compound, making it an ideal internal standard for mass spectrometry-based quantification assays.[1] Deuteration can sometimes influence the pharmacokinetic and metabolic profiles of drugs, a factor that is critical in advanced drug development studies.[1]

General Information

The specific compound detailed in this guide is L-Prolinamide-2,5,5-d3, where three hydrogen atoms on the pyrrolidine ring have been replaced by deuterium.

Physicochemical Data

The following table summarizes the key identification and physicochemical properties of this compound and its unlabeled counterpart for easy comparison.

| Property | This compound | L-Prolinamide (Unlabeled) |

| Synonyms | L-Prolinamide-2,5,5-d3, (2S)-Pyrrolidine-2-carboxamide-2,5,5-d3 | (S)-Pyrrolidine-2-carboxamide, H-L-Pro-NH2, Proline Amide |

| CAS Number | 1276197-55-7[2][3] | 7531-52-4 |

| Molecular Formula | C₅H₇D₃N₂O | C₅H₁₀N₂O |

| Molecular Weight | ~117.16 g/mol | ~114.15 g/mol |

| Appearance | White Crystalline Powder | White Crystalline Powder |

| Melting Point | Not specified; expected to be similar to unlabeled form | 95-97 °C |

| Solubility | Soluble in DMSO (10 mM), Water, and Ethanol | Soluble in water, ethanol, and methanol |

| Isotopic Purity (atom % D) | ≥ 96-98% | Not Applicable |

| Chemical Purity | ≥ 98% | ≥ 98% |

| Storage Conditions | Store at room temperature, in a dry and cool place | Store at room temperature or -20°C |

Synthesis of L-Prolinamide

L-Prolinamide is an important intermediate for synthesizing peptides and chiral drugs. The synthesis of this compound follows the same principles as its unlabeled counterpart, typically starting from deuterated L-proline. The most common methods involve the amidation of L-proline. This can be achieved through several routes, such as activating the carboxylic acid group of L-proline and then reacting it with ammonia.

One established method involves the following logical steps:

-

Protection of the Amine Group: The secondary amine of L-proline is often protected to prevent side reactions.

-

Activation of the Carboxylic Acid: The carboxylic acid group is activated using a coupling agent (e.g., DCC, EDC) or by converting it to an acid chloride or anhydride.

-

Amidation: The activated acid is reacted with an ammonia source to form the amide.

-

Deprotection: The protecting group on the amine is removed to yield the final product.

A specific patented method describes reacting L-proline with triphosgene to form an intermediate L-proline-N-carboxyl-anhydride, which then undergoes ammonolysis to produce L-Prolinamide.

References

Core Principles of Chiral Organocatalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral organocatalysis has emerged as a powerful third pillar in asymmetric synthesis, standing alongside biocatalysis and metal catalysis. It utilizes small, purely organic molecules to catalyze chemical transformations enantioselectively.[1][2] This approach offers significant advantages, including operational simplicity, stability to air and moisture, low toxicity, and ready availability of catalysts, making it a cornerstone of green chemistry and a vital tool in pharmaceutical development.[3] This guide provides an in-depth exploration of the fundamental principles, key mechanistic pathways, and practical applications of chiral organocatalysis.

Fundamental Principles: Modes of Activation

Organocatalysts accelerate reactions by activating substrates through various non-covalent and covalent interactions. The two primary modes of activation in chiral organocatalysis are Covalent Catalysis and Non-Covalent Catalysis .

Covalent Catalysis

In covalent catalysis, the organocatalyst forms a transient covalent bond with the substrate, leading to the formation of a reactive intermediate.[4][5] This mode of activation is central to several key classes of organocatalysis.

Secondary amines, such as proline and its derivatives, are quintessential covalent organocatalysts. They can activate carbonyl compounds in two distinct ways:

-

Iminium Ion Catalysis (LUMO-lowering): Chiral secondary amines react with α,β-unsaturated aldehydes or ketones to form a chiral iminium ion. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. This activation is particularly effective for conjugate additions and cycloadditions.

-

Enamine Catalysis (HOMO-raising): In the presence of a chiral secondary amine, aldehydes and ketones can form a nucleophilic enamine intermediate. This raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, effectively turning it into a soft nucleophile that can react with various electrophiles. The aldol and Michael reactions are classic examples of enamine catalysis.

N-Heterocyclic carbenes (NHCs) are highly versatile organocatalysts that can induce a polarity reversal (umpolung) in aldehydes. The nucleophilic carbene adds to the aldehyde carbonyl, forming a Breslow intermediate, which acts as an acyl anion equivalent. This reactive intermediate can then participate in a variety of transformations, including benzoin and Stetter reactions.

Non-Covalent Catalysis

Non-covalent catalysis relies on weaker interactions, such as hydrogen bonding, to activate substrates. This approach often requires lower catalyst loadings compared to covalent catalysis.

Chiral molecules capable of forming strong hydrogen bonds, such as thioureas, ureas, and diols, can act as powerful organocatalysts. They activate electrophiles by donating hydrogen bonds, which lowers the energy of the LUMO and stabilizes developing negative charges in the transition state. Bifunctional catalysts, which possess both a hydrogen-bond donor and a Lewis basic site, can simultaneously activate both the nucleophile and the electrophile, leading to high efficiency and stereoselectivity.

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are a prominent class of non-covalent organocatalysts. They operate by protonating the substrate, typically an imine, to form a chiral ion pair. This activation strategy has proven effective in a wide range of reactions, including Mannich, Friedel-Crafts, and transfer hydrogenation reactions.

Asymmetric phase-transfer catalysis utilizes chiral quaternary ammonium salts or crown ethers to transport an anion from an aqueous phase to an organic phase, where it can react with an organic substrate. The chiral environment provided by the catalyst's counterion induces enantioselectivity in the subsequent reaction. This method is valued for its mild reaction conditions and use of water as a solvent, aligning with the principles of green chemistry.

Quantitative Data Summary

The following tables summarize quantitative data for key enantioselective organocatalytic reactions, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Proline-Catalyzed Asymmetric Aldol Reaction

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |

| 1 | 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | 4 | 68 | - | 76 | |

| 2 | Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 24 | 78 | 90:10 | 95 | |

| 3 | Isobutyraldehyde | Acetone | 20 | DMSO | 24 | 95 | - | 96 | |

| 4 | 2-Chlorobenzaldehyde | Propionaldehyde | 2.5 | H₂O | - | 95 | 96:4 | 99 |

Table 2: Organocatalytic Asymmetric Michael Addition

| Entry | Michael Donor | Michael Acceptor | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Isobutyraldehyde | N-Phenylmaleimide | Dipeptide 2 / NaOH | 10 | Neat | 77 | 88 | |

| 2 | Isobutyraldehyde | trans-β-Nitrostyrene | Dipeptide 6 / DMAP / Thiourea | 10 | Neat | 81 | 94 | |

| 3 | Nitromethane | Cyclohexenone | Thiourea 4b / PhCO₂H | 5 | Toluene | 98 | 99 | |

| 4 | Diphenyl phosphite | trans-β-Nitrostyrene | Bifunctional Thiourea | 10 | Toluene | 92 | 95 |

Table 3: Organocatalytic Asymmetric Diels-Alder Reaction

| Entry | Diene | Dienophile | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | endo:exo | ee (%) (endo) | Reference |

| 1 | Cyclopentadiene | Acrolein | Imidazolidinone 7 | 5 | MeOH/H₂O | 82 | 1:2.7 | 86 | |

| 2 | Cyclopentadiene | Cinnamaldehyde | Imidazolidinone 7 | 5 | MeOH/H₂O | 99 | 1:1.2 | 90 | |

| 3 | Isoprene | Acrolein | Imidazolidinone 7 | 5 | MeOH/H₂O | 85 | 12:1 | 92 | |

| 4 | 1,3-Cyclohexadiene | Crotonaldehyde | Imidazolidinone 7 | 5 | MeOH/H₂O | 89 | 35:1 | 88 |

Experimental Protocols

Detailed experimental procedures for representative organocatalytic reactions are provided below.

Proline-Catalyzed Asymmetric Aldol Reaction

Reaction: Asymmetric aldol reaction between an aldehyde and a ketone catalyzed by (S)-proline.

Materials:

-

(S)-Proline

-

Aldehyde (e.g., benzaldehyde)

-

Ketone (e.g., cyclohexanone)

-

Methanol (MeOH)

-

Water (H₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vial, dissolve (S)-proline (0.1 mmol, 10 mol%) in a mixture of methanol (0.67 mL) and water (0.17 mL).

-

Add cyclohexanone (2.5 mmol, 2.5 equivalents) to the catalyst solution and stir the mixture for 15 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzaldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture.

-

Seal the vial and stir the reaction mixture at room temperature for the specified time (monitor by TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

-

Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Thiourea-Catalyzed Asymmetric Michael Addition

Reaction: Asymmetric Michael addition of a nucleophile to a nitroalkene catalyzed by a bifunctional thiourea catalyst.

Materials:

-

Chiral thiourea catalyst

-

Nitroalkene (e.g., trans-β-nitrostyrene)

-

Michael donor (e.g., diethyl malonate)

-

Solvent (e.g., toluene)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the chiral thiourea catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) at room temperature, add the nitroalkene (0.2 mmol, 1.0 equivalent).

-

Add the Michael donor (0.24 mmol, 1.2 equivalents) to the reaction mixture.

-

Stir the reaction at the specified temperature and monitor its progress by TLC.

-

Upon completion, directly load the reaction mixture onto a silica gel column.

-

Purify the product by flash column chromatography to yield the desired Michael adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Iminium-Catalyzed Asymmetric Diels-Alder Reaction

Reaction: Asymmetric Diels-Alder reaction between a diene and an α,β-unsaturated aldehyde catalyzed by a chiral imidazolidinone.

Materials:

-

Chiral imidazolidinone catalyst (e.g., MacMillan's catalyst)

-

α,β-Unsaturated aldehyde (dienophile, e.g., acrolein)

-

Diene (e.g., cyclopentadiene)

-

Solvent (e.g., methanol/water mixture)

-

Diethyl ether (Et₂O)

-

Water

-

Brine

Procedure:

-

In a reaction vial, dissolve the chiral imidazolidinone catalyst (0.025 mmol, 5 mol%) in the appropriate solvent (0.5 mL).

-

Sequentially add the dienophile (0.5 mmol, 1.0 equivalent) and the diene (1.5 mmol, 3.0 equivalents) to the catalyst solution.

-

Stir the reaction mixture at room temperature until the aldehyde is consumed (monitor by TLC, typically 3-24 hours).

-

Dilute the reaction mixture with diethyl ether.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the endo:exo ratio by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Visualizing Catalytic Cycles and Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles and a general experimental workflow in chiral organocatalysis.

Caption: Catalytic cycle for iminium ion catalysis.

Caption: Catalytic cycle for enamine catalysis.

Caption: Activation via hydrogen bonding catalysis.

Caption: General experimental workflow for an organocatalytic reaction.

References

- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Origin of rate enhancement and asynchronicity in iminium catalyzed Diels–Alder reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02901G [pubs.rsc.org]

- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-Prolinamide-d3 as a Chiral Catalyst in Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Prolinamide and its derivatives have emerged as highly effective organocatalysts for asymmetric aldol reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. These catalysts offer a metal-free and environmentally benign alternative to traditional methods. The aldol reaction facilitated by these catalysts provides access to chiral β-hydroxy carbonyl compounds, which are crucial building blocks in the synthesis of pharmaceuticals and other complex molecules. L-prolinamides function through an enamine-based mechanism, mimicking the action of natural Class I aldolase enzymes. The stereochemical outcome of the reaction is efficiently controlled by the chiral scaffold of the catalyst. This document provides detailed protocols and data for the application of L-prolinamide, serving as a robust guide for the use of its deuterated analog, L-Prolinamide-d3.

Catalytic Performance of L-Prolinamide in the Aldol Reaction

The efficiency of L-prolinamide catalysts in aldol reactions is typically evaluated based on product yield and stereoselectivity, specifically the enantiomeric excess (ee) and in some cases, the diastereomeric ratio (dr). The following tables summarize representative data for aldol reactions between various aldehydes and ketones catalyzed by L-prolinamide derivatives. These data serve as a benchmark for expected performance with this compound.

Table 1: Direct Aldol Reaction of 4-Nitrobenzaldehyde with Acetone Catalyzed by L-Prolinamide Derivatives[1]

| Catalyst (20 mol%) | Time (h) | Yield (%) | ee (%) |

| L-Prolinamide | 48 | 80 | 30 |

| N-phenyl-L-prolinamide | 48 | 85 | 31 |

| N-(4-nitrophenyl)-L-prolinamide | 48 | 90 | 46 |

Reaction conditions: 4-Nitrobenzaldehyde (0.5 mmol), acetone (1 ml), catalyst (20 mol%), -25°C.

Table 2: Aldol Reaction of Various Aldehydes with Acetone Catalyzed by a Hydroxylated L-Prolinamide Derivative*[1]

| Aldehyde | Time (h) | Yield (%) | ee (%) |

| 4-Nitrobenzaldehyde | 24 | 95 | 93 |

| 4-Chlorobenzaldehyde | 24 | 82 | 88 |

| Benzaldehyde | 24 | 75 | 85 |

| 2-Naphthaldehyde | 24 | 88 | 90 |

| Isobutyraldehyde | 48 | 65 | >99 |

| Cyclohexanecarboxaldehyde | 48 | 72 | 98 |

*Catalyst: L-prolinamide derived from L-proline and (1S,2S)-diphenyl-2-aminoethanol. Reaction conditions: Aldehyde (0.5 mmol), acetone (1 ml), catalyst (20 mol%), -25°C.

Experimental Protocols

The following are detailed protocols for conducting an L-prolinamide catalyzed asymmetric aldol reaction. These can be adapted for use with this compound.

General Protocol for the Asymmetric Aldol Reaction[1]

Materials:

-

Aldehyde (1 equivalent)

-

Ketone (e.g., acetone, serving as both reactant and solvent)

-

This compound (or L-Prolinamide) (10-30 mol%)

-

Anhydrous solvent (if the ketone is not the solvent, e.g., DMSO, THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask charged with the this compound catalyst (e.g., 0.1 mmol, 20 mol%), add the ketone (e.g., 1 mL of anhydrous acetone).

-

Stir the mixture at the desired temperature (e.g., -25 °C or room temperature) for 10-15 minutes to ensure dissolution of the catalyst.

-

Add the aldehyde (e.g., 0.5 mmol, 1 equivalent) to the reaction mixture.

-

Stir the reaction vigorously at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from several hours to a few days depending on the substrates and reaction temperature.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate (e.g., 3 x 10 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

-

Determine the diastereomeric ratio (if applicable) by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Reaction Mechanism and Stereochemical Model

The catalytic cycle of the L-prolinamide-catalyzed aldol reaction proceeds through a well-established enamine mechanism.[1][2]

-

Enamine Formation: The secondary amine of the L-prolinamide catalyst reacts with a ketone to form a chiral enamine intermediate.

-

Aldol Addition: The enamine then acts as a nucleophile, attacking the aldehyde electrophile. The stereochemistry of this carbon-carbon bond-forming step is directed by the catalyst. A widely accepted model involves a Zimmerman-Traxler-like transition state where the aldehyde is activated and oriented by hydrogen bonding with the amide N-H and potentially other functionalities on the catalyst.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction mixture to release the chiral aldol product and regenerate the L-prolinamide catalyst, allowing it to re-enter the catalytic cycle.

Below are visualizations of the experimental workflow and the proposed catalytic cycle.

Caption: Experimental workflow for the this compound catalyzed aldol reaction.

References

Application Notes and Protocols for L-Prolinamide-d3 in Asymmetric Michael Additions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric Michael addition is a cornerstone reaction in organic synthesis for the stereoselective formation of carbon-carbon bonds. Organocatalysis has emerged as a powerful strategy for these transformations, offering a metal-free and often more environmentally benign alternative to traditional methods. L-proline and its derivatives, particularly L-prolinamides, are highly effective organocatalysts that promote Michael additions via an enamine-based mechanism.

This document provides detailed application notes and protocols for the use of L-Prolinamide-d3, a deuterated isotopologue of L-Prolinamide, in asymmetric Michael additions. While specific literature on the catalytic applications of this compound is limited, its use is primarily directed towards mechanistic investigations, particularly for studying the kinetic isotope effect (KIE). The protocols provided herein are based on established procedures for non-deuterated L-prolinamides and can be readily adapted for its deuterated counterpart. The inclusion of deuterium at the 2, 5, and 5-positions of the pyrrolidine ring allows for a nuanced study of the reaction mechanism, helping to elucidate the rate-determining step and the structure of the transition state.

Rationale for Using this compound

The substitution of hydrogen with deuterium, a heavier isotope, can lead to a change in the reaction rate, an effect known as the kinetic isotope effect (KIE). The magnitude of the KIE can provide valuable insights into the bonding changes occurring at or near the isotopically labeled position in the rate-determining step of a reaction.

In the context of L-prolinamide-catalyzed Michael additions, deuteration at the C2 and C5 positions of the pyrrolidine ring can help to:

-

Elucidate the Rate-Determining Step: By comparing the reaction rates of the deuterated and non-deuterated catalyst, researchers can infer whether the C-H bonds at these positions are broken or rehybridized during the rate-limiting step. For instance, a significant KIE might suggest that the formation or reaction of the enamine intermediate is involved in the slowest step of the catalytic cycle.

-

Probe Transition State Geometry: The KIE can provide information about the geometry of the transition state.

-

Distinguish Between Mechanistic Pathways: In cases where multiple mechanistic pathways are plausible, the KIE can serve as a critical experimental tool to support one mechanism over others.

Proposed Synthesis of this compound

While a specific, detailed synthesis for this compound is not widely published in peer-reviewed literature, a plausible route can be extrapolated from known methods for deuterating L-proline and standard amidation procedures. A potential synthetic approach would involve the deuteration of L-proline at the 2, 5, and 5-positions followed by amidation.

Catalytic Cycle of L-Prolinamide in Asymmetric Michael Addition

The catalytic cycle of an L-prolinamide-catalyzed asymmetric Michael addition of a ketone to a nitroalkene proceeds through the formation of a key enamine intermediate. The prolinamide activates the ketone by forming a nucleophilic enamine, which then attacks the Michael acceptor (nitroalkene). The stereochemistry of the product is controlled by the chiral environment created by the catalyst.

Caption: Catalytic cycle for the this compound catalyzed asymmetric Michael addition.

Data Presentation

The following tables summarize typical results obtained for asymmetric Michael additions catalyzed by non-deuterated L-prolinamide derivatives. These values can serve as a benchmark when evaluating the performance of this compound. It is important to note that yields and stereoselectivities are highly dependent on the specific substrates, catalyst structure, and reaction conditions.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propanal | trans-β-Nitrostyrene | 10 | CH2Cl2 | 24 | 92 | 95:5 | 98 |

| 2 | Isovaleraldehyde | trans-β-Nitrostyrene | 10 | Toluene | 48 | 85 | 90:10 | 95 |

| 3 | Propanal | (E)-Nitropent-1-ene | 15 | CHCl3 | 36 | 88 | 92:8 | 97 |

Table 2: Asymmetric Michael Addition of Ketones to Nitroalkenes

| Entry | Ketone | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Cyclohexanone | trans-β-Nitrostyrene | 20 | Toluene | 72 | 95 | 98:2 | 99 |

| 2 | Acetone | trans-β-Nitrostyrene | 20 | Neat | 96 | 78 | - | 92 |

| 3 | Cyclopentanone | (E)-2-Nitro-1-phenylprop-1-ene | 20 | CH2Cl2 | 48 | 91 | 96:4 | 97 |

Note: The data presented in these tables are representative examples from the literature for non-deuterated L-prolinamide catalysts and are intended for illustrative purposes.

Experimental Protocols

The following are generalized protocols for performing an asymmetric Michael addition using an L-prolinamide catalyst. These should be optimized for specific substrates and for comparative studies involving this compound.

General Protocol for the Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

Caption: General experimental workflow for the Michael addition of aldehydes.

Materials:

-

This compound (or other L-prolinamide catalyst)

-

Nitroalkene

-

Aldehyde

-

Anhydrous solvent (e.g., CH2Cl2, Toluene, CHCl3)

-

Standard laboratory glassware

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for reaction monitoring

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the this compound catalyst (0.1 mmol, 10 mol%).

-

Add the nitroalkene (1.0 mmol, 1.0 equiv).

-

Add the anhydrous solvent (2.0 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the aldehyde (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC analysis).

General Protocol for the Asymmetric Michael Addition of a Ketone to a Nitroalkene

Materials:

-

This compound (or other L-prolinamide catalyst)

-

Nitroalkene

-

Ketone

-

Anhydrous solvent (e.g., Toluene, CH2Cl2, or neat)

-

Optional: co-catalyst or additive (e.g., a Brønsted acid)

-

Standard laboratory glassware

-

Stirring apparatus

-

TLC or GC for reaction monitoring

Procedure:

-

In a dry reaction flask, dissolve the this compound catalyst (0.2 mmol, 20 mol%) and the nitroalkene (1.0 mmol, 1.0 equiv) in the chosen solvent (5.0 mL). If the reaction is run neat, the solvent is omitted.

-

Add the ketone (5.0 mmol, 5.0 equiv).

-

If applicable, add a co-catalyst or additive at this stage.

-

Stir the mixture vigorously at the specified temperature for the required duration (typically 24-96 hours).

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

After completion, directly load the reaction mixture onto a silica gel column for purification (if run neat) or after removing the solvent under reduced pressure.

-

Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the Michael adduct.

-

Analyze the purified product to determine the yield, diastereomeric ratio, and enantiomeric excess.

Safety Precautions

-

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

This compound is a valuable tool for investigating the mechanisms of asymmetric Michael additions. While specific performance data for this deuterated catalyst is not yet widely available, the provided protocols, based on its non-deuterated counterpart, offer a solid foundation for its application in organocatalysis research. By conducting comparative studies with the non-deuterated L-Prolinamide, researchers can gain deeper insights into the intricacies of these important C-C bond-forming reactions, ultimately aiding in the design of more efficient and selective catalysts for the synthesis of complex chiral molecules.

Application Note: High-Throughput Quantification of L-Prolinamide in Biological Matrices using L-Prolinamide-d3 as an Internal Standard by LC-MS/MS

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of L-Prolinamide in biological samples. To ensure accuracy and precision, a stable isotope-labeled internal standard, L-Prolinamide-d3, is employed. The protocol provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for high-throughput screening and pharmacokinetic studies in drug development and metabolic research.

Introduction

L-Prolinamide and its derivatives are significant in various pharmaceutical and biological research areas. Accurate quantification of L-Prolinamide in complex biological matrices such as plasma, serum, and cell lysates is crucial for understanding its pharmacokinetic profile and metabolic fate. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[1] A SIL-IS co-elutes with the analyte and exhibits nearly identical ionization efficiency and extraction recovery, thus effectively compensating for matrix effects and variations in sample processing and instrument response.[1] This application note presents a validated LC-MS/MS method utilizing this compound for the reliable quantification of L-Prolinamide.

Principle of the Method

The method involves the extraction of L-Prolinamide and the internal standard, this compound, from the biological matrix. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer. Quantification is performed in the Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and determine the concentration of L-Prolinamide in unknown samples.

Experimental Protocols

Materials and Reagents

-

L-Prolinamide (Analyte)

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Ammonium formate

-

Human plasma/serum or cell culture medium for matrix-matched calibration standards and quality controls.

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Prolinamide in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the same diluent.

Sample Preparation

Protocol for Human Plasma/Serum:

-

Pipette 50 µL of plasma/serum sample, calibration standard, or quality control into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (this compound, 100 ng/mL) to all tubes except for the blank matrix.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol for Cell Lysates:

-

Aspirate the cell culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold methanol containing the internal standard (this compound) at the desired concentration (e.g., 100 ng/mL) to each well to quench metabolism and extract metabolites.

-

Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Vortex thoroughly.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

Data Presentation

MRM Transitions

The molecular weight of L-Prolinamide is 114.15 g/mol , and this compound is 117.16 g/mol . The protonated precursor ions ([M+H]+) are m/z 115.1 and 118.2, respectively. A common and stable fragment for proline-containing compounds is the immonium ion at m/z 70.1. For the deuterated standard, this fragment is observed at m/z 73.1.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Prolinamide | 115.1 | 70.1 | 25 |

| This compound (IS) | 118.2 | 73.1 | 25 |

Note: Collision energy may require optimization based on the specific instrument used.

Method Performance Characteristics

The following table summarizes typical method validation results.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Visualizations

References

Application Note: Quantification of L-Proline in Biological Matrices using L-Prolinamide-d3 as an Internal Standard by Isotope Dilution LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of L-proline in biological samples, such as serum and cell lysates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology employs an isotope dilution strategy with L-Prolinamide-d3 as a stable isotope-labeled internal standard (IS). The use of an internal standard that is structurally and chemically similar to the analyte of interest, L-proline, ensures high accuracy and precision by correcting for variations during sample preparation and analysis. This protocol is intended for researchers, scientists, and drug development professionals requiring precise measurement of L-proline concentrations.

Introduction

L-proline is a non-essential amino acid that plays a crucial role in protein synthesis and structure, and its metabolism is implicated in various physiological and pathological processes, including stress responses in plants and cancer metabolism in humans.[1][2][3] Accurate quantification of L-proline in biological matrices is therefore essential for a wide range of research applications. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, offering high specificity and sensitivity.[4][5] This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the workflow.

In this protocol, this compound is utilized as the internal standard. It is presumed that under the acidic conditions of the sample preparation, the amide group of this compound is hydrolyzed to a carboxylic acid, forming L-Proline-d3 in situ. This resulting L-Proline-d3 then serves as the ideal internal standard, co-eluting with the endogenous L-proline and being detected by the mass spectrometer at a distinct mass-to-charge ratio (m/z).

Experimental Workflow

The overall experimental workflow for the quantification of L-proline using this compound as an internal standard is depicted below.

Detailed Protocols

Materials and Reagents

-

L-Proline (analytical standard)

-

This compound (internal standard)

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile

-

LC-MS grade Water

-

Formic Acid (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Biological matrix (e.g., human serum, cell culture lysates)

-

Microcentrifuge tubes

-

Syringe filters (0.2 µm)

-

HPLC vials

Preparation of Stock and Working Solutions

-

L-Proline Stock Solution (1 mg/mL): Accurately weigh and dissolve L-proline in LC-MS grade water.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.

-

Working Standards: Prepare a series of working standard solutions of L-proline by serial dilution of the stock solution with an appropriate surrogate matrix (e.g., 4% BSA in PBS for serum analysis).

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 25 µM) in the protein precipitation solvent (e.g., ice-cold methanol).

Sample Preparation Protocol

-

Thawing: Thaw biological samples on ice.

-

Aliquoting: Aliquot 50 µL of the sample (or cell lysate) into a microcentrifuge tube.

-

Internal Standard Spiking and Protein Precipitation: Add 150 µL of ice-cold methanol containing the this compound internal standard.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.

LC-MS/MS Method

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography Conditions

| Parameter | Recommended Condition |

| Column | HILIC Column (e.g., Luna HILIC, 2 x 100 mm, 3 µm) or Chiral Column (e.g., Phenomenex Lux 5u Cellulose-1) |

| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized based on column and system (see reference for an example) |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 30 - 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | Instrument dependent |

| Collision Gas | Instrument dependent |

| IonSpray Voltage | ~4000-5500 V |